molecular formula C9H14N2OS B6022933 5-ETHYL-2-(ETHYLSULFANYL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE

5-ETHYL-2-(ETHYLSULFANYL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE

Cat. No.: B6022933
M. Wt: 198.29 g/mol
InChI Key: QAIYQCOEXYRPRM-UHFFFAOYSA-N
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Description

5-ETHYL-2-(ETHYLSULFANYL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are fundamental components of nucleic acids, such as DNA and RNA. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ETHYL-2-(ETHYLSULFANYL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl acetoacetate with thiourea in the presence of an acid catalyst to form the corresponding pyrimidinone derivative. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-ETHYL-2-(ETHYLSULFANYL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various alkyl or aryl-substituted pyrimidinones.

Scientific Research Applications

5-ETHYL-2-(ETHYLSULFANYL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-ETHYL-2-(ETHYLSULFANYL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in DNA synthesis or repair, leading to its potential use as an anticancer agent. The compound’s sulfur-containing moiety can also interact with biological thiols, affecting various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6-ETHYL-2-(METHYLSULFANYL)-3,4-DIHYDROPYRIMIDIN-4-ONE
  • 5-METHYL-2-(ETHYLSULFANYL)-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE
  • 5-ETHYL-2-(PHENYLSULFANYL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE

Uniqueness

5-ETHYL-2-(ETHYLSULFANYL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and ethylsulfanyl groups at specific positions on the pyrimidine ring can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

5-ethyl-2-ethylsulfanyl-4-methyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS/c1-4-7-6(3)10-9(13-5-2)11-8(7)12/h4-5H2,1-3H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIYQCOEXYRPRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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